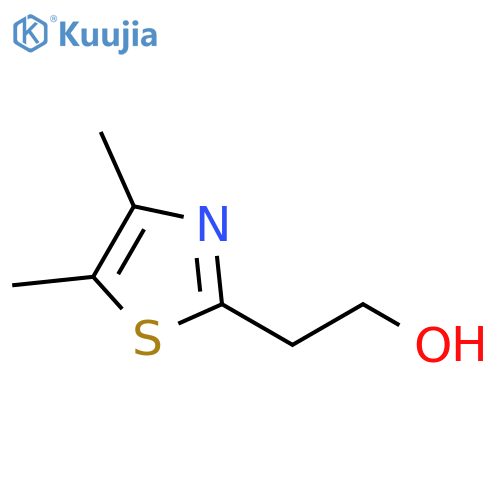Cas no 1204298-67-8 (2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol)

1204298-67-8 structure
商品名:2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol
CAS番号:1204298-67-8
MF:C7H11NOS
メガワット:157.233340501785
MDL:MFCD23874033
CID:4577158
PubChem ID:54302326
2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol
-
- MDL: MFCD23874033
- インチ: 1S/C7H11NOS/c1-5-6(2)10-7(8-5)3-4-9/h9H,3-4H2,1-2H3
- InChIKey: SFCQMAIULWJXCG-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=C(C)N=C1CCO
計算された属性
- せいみつぶんしりょう: 157.05613515g/mol
- どういたいしつりょう: 157.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-244958-0.1g |
2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol |
1204298-67-8 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
| Enamine | EN300-244958-0.25g |
2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol |
1204298-67-8 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00883074-1g |
2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol |
1204298-67-8 | 95% | 1g |
¥5546.0 | 2023-04-05 | |
| Enamine | EN300-244958-0.05g |
2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol |
1204298-67-8 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-244958-10.0g |
2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol |
1204298-67-8 | 95% | 10.0g |
$3191.0 | 2024-06-19 | |
| Aaron | AR01AVHB-5g |
2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol |
1204298-67-8 | 95% | 5g |
$2984.00 | 2025-02-09 | |
| A2B Chem LLC | AV85875-1g |
2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol |
1204298-67-8 | 95% | 1g |
$818.00 | 2024-04-20 | |
| A2B Chem LLC | AV85875-10g |
2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol |
1204298-67-8 | 95% | 10g |
$3394.00 | 2024-04-20 | |
| 1PlusChem | 1P01AV8Z-250mg |
2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol |
1204298-67-8 | 95% | 250mg |
$443.00 | 2025-03-19 | |
| 1PlusChem | 1P01AV8Z-10g |
2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol |
1204298-67-8 | 95% | 10g |
$4006.00 | 2023-12-26 |
2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol 関連文献
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
1204298-67-8 (2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol) 関連製品
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
